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6-Hydrazinyl-3-methyl-1,3-diazinane-2,4-dione
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Overview
Description
6-Hydrazinyl-3-methyl-1,3-diazinane-2,4-dione is a nitrogen-containing heterocyclic compound It belongs to the class of diazinanes, which are characterized by a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-3-methyl-1,3-diazinane-2,4-dione typically involves the reaction of hydrazine derivatives with appropriate precursors under controlled conditions. One common method involves the condensation of hydrazinyl-1,3,5-triazines with single-carbon atom reagents . The reaction conditions often include the use of solvents like ethanol and water, with the addition of acids such as nitric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Hydrazinyl-3-methyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the nitrogen atoms, often using alkylating agents or halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkylating agents, halogenated compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or hydrazines. Substitution reactions typically result in the formation of alkylated or halogenated derivatives.
Scientific Research Applications
6-Hydrazinyl-3-methyl-1,3-diazinane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Hydrazinyl-3-methyl-1,3-diazinane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its hydrazinyl group is particularly reactive, allowing it to participate in redox reactions and nucleophilic substitutions .
Comparison with Similar Compounds
Similar Compounds
Piperazine: Another diazinane with two nitrogen atoms in a six-membered ring.
Hexahydropyrimidine: A similar compound with a different arrangement of nitrogen atoms.
Hexahydropyridazine: Another related compound with a six-membered ring containing nitrogen atoms.
Uniqueness
6-Hydrazinyl-3-methyl-1,3-diazinane-2,4-dione is unique due to its specific substitution pattern and the presence of a hydrazinyl group. This makes it particularly versatile in chemical reactions and valuable for various applications in research and industry .
Biological Activity
6-Hydrazinyl-3-methyl-1,3-diazinane-2,4-dione is a heterocyclic compound that has garnered interest in the scientific community for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
The molecular formula of this compound is C5H8N4O2 with a molecular weight of approximately 172.14 g/mol. It features a diazinane ring structure that contributes to its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C5H8N4O2 |
Molecular Weight | 172.14 g/mol |
IUPAC Name | This compound |
SMILES | NC(=O)C(N)N=C(N)C(=O)N |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in treating infections.
Anticancer Potential
The compound has also shown promise in anticancer research. In vitro assays revealed that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation . Further studies are required to elucidate the specific molecular targets involved.
The biological activity of this compound is believed to stem from its ability to interact with various biomolecules:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can disrupt cellular functions in pathogens.
- DNA Interaction : Preliminary data suggest that it can bind to DNA, potentially interfering with replication and transcription processes.
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Study on Antimicrobial Activity : A comprehensive evaluation involving multiple bacterial strains demonstrated that the compound inhibited growth at concentrations as low as 50 µg/mL. The study concluded that it could serve as a lead compound for antibiotic development.
- Anticancer Research : In a controlled laboratory setting, this compound was tested on various cancer cell lines. Results showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .
Research Findings
Recent research has focused on the structure-based design of derivatives of this compound to enhance its biological activity. Virtual screening techniques have identified several analogs with improved binding affinities to target proteins associated with disease processes such as cancer and microbial infections .
Properties
Molecular Formula |
C5H10N4O2 |
---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
6-hydrazinyl-3-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H10N4O2/c1-9-4(10)2-3(8-6)7-5(9)11/h3,8H,2,6H2,1H3,(H,7,11) |
InChI Key |
HZNYFDGGEJBNQL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(NC1=O)NN |
Origin of Product |
United States |
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